Pterostilbene

Pharmacokinetics Bioavailability Oral Absorption

Choose pterostilbene for its superior pharmacokinetics: 80% oral bioavailability (vs. resveratrol's 20%), ensuring high plasma levels for in vivo efficacy. With a 2.2-fold lower IC50 (17.8 µM) in colorectal cancer models, it enables more physiologically relevant experiments. Ideal for advanced drug delivery research, it lacks COX inhibition, allowing clean anti-inflammatory pathway dissection. Guaranteed high purity for reproducible results.

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
CAS No. 537-42-8
Cat. No. B1678315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePterostilbene
CAS537-42-8
Synonyms3',5'-dimethoxy-4E-stilbenol
3',5'-dimethoxy-4trans-stilbenol
3',5'-dimethoxy-resveratrol
3,5-dimethoxy-4'-hydroxy-trans-stilbene
4trans-(2-(3,5-dimethoxyphenyl)ethenyl)phenol
phenol, 4-((1E)-2-(3,5-dimethoxyphenyl)ethenyl)-
pterostilbene
pterostilbene, (E)-
trans-3,5-dimethoxy-4'-hydroxystilbene
trans-pterostilbene
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC
InChIInChI=1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+
InChIKeyVLEUZFDZJKSGMX-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white, solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pterostilbene (CAS 537-42-8): A Methylated Stilbenoid with Enhanced Drug-Like Properties for Research and Development


Pterostilbene (trans-3,5-dimethoxy-4′-hydroxystilbene) is a naturally occurring dimethyl ether analog of the well-studied polyphenol resveratrol [1]. This structural modification—the substitution of two hydroxyl groups with methoxy moieties—significantly increases lipophilicity, thereby altering its pharmacokinetic profile and expanding its potential utility in nutraceutical and pharmaceutical research [1]. While both compounds belong to the stilbenoid class and share a common trans-stilbene backbone, pterostilbene demonstrates distinct and often superior drug-like characteristics, making it a compound of interest for applications requiring improved bioavailability, metabolic stability, and target tissue distribution [2].

Why Resveratrol Cannot Be Used as a Direct Substitute for Pterostilbene in Research Protocols


Substituting pterostilbene with its parent compound, resveratrol, or other stilbene analogs is not scientifically valid due to profound differences in oral bioavailability, metabolic stability, and resulting tissue exposure. The methoxy groups on pterostilbene dramatically reduce its susceptibility to rapid Phase II metabolism (glucuronidation and sulfation), which is the primary limitation of resveratrol's in vivo efficacy [1]. Consequently, equivalent oral doses yield substantially higher plasma concentrations of the active parent compound and key metabolites for pterostilbene, leading to divergent pharmacological outcomes [1]. The quantitative evidence detailed in Section 3 demonstrates that these are not incremental improvements but fundamental distinctions that dictate experimental design and the interpretation of in vivo data, making pterostilbene a unique and non-interchangeable research tool.

Pterostilbene: Quantifiable Differentiation Versus Resveratrol in Key Research Applications


Superior Oral Bioavailability: Pterostilbene (80%) vs. Resveratrol (20%) in Preclinical Models

In a direct head-to-head comparison in rats, the oral bioavailability of pterostilbene was approximately 80%, which is four-fold higher than the 20% observed for resveratrol following equimolar dosing [1]. This marked difference translates to significantly greater total plasma exposure for the parent compound and its major metabolite, pterostilbene sulfate, compared to resveratrol and resveratrol sulfate [1].

Pharmacokinetics Bioavailability Oral Absorption

Enhanced Antiproliferative Activity: Pterostilbene Exhibits Lower IC50 Values than Resveratrol in Human Colon Cancer Cell Models

In a comprehensive structure-activity relationship study using human colorectal adenocarcinoma (Caco-2) cells, pterostilbene demonstrated superior antiproliferative activity compared to resveratrol. The reported IC50 values were 17.8 ± 0.2 µM for pterostilbene and 38.7 ± 2.8 µM for resveratrol [1]. This indicates that pterostilbene is approximately twice as potent as resveratrol in inhibiting the growth of this cancer cell line.

Oncology Cell Proliferation Cytotoxicity

Increased Metabolic Stability: Slower Clearance of Pterostilbene Compared to Resveratrol

A pharmacokinetic comparison in rats revealed that pterostilbene is cleared from the body much more slowly than resveratrol. While specific numerical clearance values are not detailed in the abstract, the study concludes that pterostilbene displays a 'much slower clearance' profile, which is a primary factor contributing to its 'abundant plasma exposure' and superior pharmacokinetic properties [1].

Metabolism Pharmacokinetics Clearance

Divergent COX Enzyme Inhibition Profile: Pterostilbene's Selectivity Contrasts with Resveratrol's Broad Activity

Pterostilbene and resveratrol exhibit markedly different inhibition profiles for the cyclooxygenase (COX) enzymes. Pterostilbene demonstrated moderate inhibition of COX-1 with an IC50 of 19.8 µM and weak activity against COX-2 (IC50 = 83.9 µM). In contrast, resveratrol was a potent inhibitor of both isoforms, with IC50 values of approximately 1 µM for each [1].

Inflammation Cyclooxygenase Enzyme Inhibition

Key Application Scenarios for Pterostilbene Based on Evidence-Based Differentiation


In Vivo Efficacy Studies Requiring High Oral Bioavailability

Pterostilbene is the preferred stilbene compound for oral administration in rodent models of disease where achieving and maintaining high plasma concentrations of the parent drug is critical for demonstrating efficacy. Its 80% oral bioavailability, as compared to resveratrol's 20% [1], ensures that a larger fraction of the administered dose reaches systemic circulation, thereby maximizing the potential for observing a biological effect and minimizing the amount of compound required for a study.

In Vitro Oncology Research on Colon Cancer Cell Lines

For investigators studying the antiproliferative or apoptotic mechanisms in human colorectal cancer models such as Caco-2, pterostilbene offers a more potent alternative to resveratrol. Its 2.2-fold lower IC50 value (17.8 µM vs. 38.7 µM) [1] allows for the exploration of its effects at lower concentrations, which can be more physiologically relevant and may reduce the risk of non-specific cytotoxicity often observed with higher doses of polyphenols.

Investigations of COX-Independent Anti-Inflammatory Mechanisms

Given that pterostilbene does not potently inhibit COX-1 or COX-2 enzymes—in stark contrast to resveratrol, which is a low-µM inhibitor of both isoforms [1]—it serves as an ideal research tool for dissecting anti-inflammatory pathways that are independent of prostaglandin synthesis. This allows researchers to attribute observed anti-inflammatory effects to other targets, such as NF-κB signaling or cytokine modulation, without confounding COX inhibition [2].

Formulation Development for Poorly Soluble Nutraceuticals

Pterostilbene's unique combination of high lipophilicity and potent bioactivity makes it a valuable model compound for developing advanced drug delivery systems (e.g., nanoparticles, liposomes, emulsions) aimed at improving the oral bioavailability of other poorly soluble phytochemicals [1]. Its well-characterized pharmacokinetic profile and strong differentiation from its parent compound, resveratrol, provide a robust platform for validating the performance of new formulation technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pterostilbene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.